molecular formula C24H22O6 B447144 4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) CAS No. 128353-40-2

4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)

Cat. No.: B447144
CAS No.: 128353-40-2
M. Wt: 406.4g/mol
InChI Key: ZODDORFRZUHTII-UHFFFAOYSA-N
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Description

4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes two methoxybenzaldehyde groups connected via a benzene ring through methanediyloxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) typically involves the reaction of 3-methoxybenzaldehyde with a suitable benzene derivative under specific conditions. One common method involves the use of a benzene-1,2-diylbis(methanediyloxy) precursor, which is reacted with 3-methoxybenzaldehyde in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) involves its interaction with specific molecular targets. The compound’s methoxy and aldehyde groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar structure with ethane linkages instead of methanediyloxy.

    4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene) Bis(2-Methoxyphenol): Similar methoxyphenol groups with different linkages

Uniqueness

4,4’-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) is unique due to its specific methanediyloxy linkages and the presence of methoxybenzaldehyde groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[2-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-27-23-11-17(13-25)7-9-21(23)29-15-19-5-3-4-6-20(19)16-30-22-10-8-18(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODDORFRZUHTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2COC3=C(C=C(C=C3)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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